molecular formula C11H23Cl2FN2 B1485183 1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride CAS No. 2097969-41-8

1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride

Cat. No.: B1485183
CAS No.: 2097969-41-8
M. Wt: 273.22 g/mol
InChI Key: YMCAYXMHMQUBON-UHFFFAOYSA-N
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Description

1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Properties

IUPAC Name

1-[(1-fluorocyclohexyl)methyl]piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21FN2.2ClH/c12-11(4-2-1-3-5-11)10-14-8-6-13-7-9-14;;/h13H,1-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMCAYXMHMQUBON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN2CCNCC2)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or other reduced forms of the compound .

Mechanism of Action

The mechanism of action of 1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to act on GABA receptors, which play a crucial role in the central nervous system . By modulating these receptors, it can exert various pharmacological effects, including anxiolytic and anticonvulsant activities .

Comparison with Similar Compounds

1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride can be compared with other piperazine derivatives such as:

What sets this compound apart is its unique fluorocyclohexyl group, which imparts distinct chemical and biological properties . This structural feature enhances its potential for various applications, making it a valuable compound in scientific research.

Biological Activity

1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride is a piperazine derivative that exhibits a variety of biological activities, making it a subject of interest in pharmacological research. This compound is characterized by its unique fluorocyclohexyl group, which influences its interaction with biological targets.

  • IUPAC Name : 1-[(1-fluorocyclohexyl)methyl]piperazine; dihydrochloride
  • Molecular Formula : C₁₁H₂₁FN₂·2HCl
  • CAS Number : 2097969-41-8

The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly the GABA receptors and cannabinoid receptors (CB1). This compound has shown potential as an inverse agonist at the CB1 receptor, which is implicated in various physiological processes, including appetite regulation and pain perception.

Pharmacological Effects

Research indicates that this compound may possess several pharmacological effects:

  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although specific mechanisms are yet to be fully elucidated.
  • Antiviral Properties : The compound is being investigated for its ability to inhibit viral replication in certain models.
  • Neurological Effects : Its action on GABA receptors suggests potential applications in treating neurological disorders.

Comparative Analysis with Similar Compounds

Compound NameTypeMechanismNotable Effects
ImatinibTyrosine Kinase InhibitorTargets BCR-ABL fusion proteinUsed in chronic myeloid leukemia treatment
SildenafilPhosphodiesterase InhibitorInhibits PDE5Used for erectile dysfunction
LDK1229CB1 Inverse AgonistBinds selectively to CB1 receptorPotential antiobesity agent

Case Studies and Experimental Data

Numerous studies have explored the biological activity of this compound:

  • CB1 Receptor Binding : A study demonstrated that this compound binds to the CB1 receptor with a Ki value indicating selective affinity. This binding profile is comparable to other known CB1 antagonists, suggesting potential therapeutic applications in obesity management and metabolic disorders .
  • GABAergic Activity : The compound's interaction with GABA receptors indicates its potential use in treating anxiety and seizure disorders. Experimental models have shown modulation of GABAergic transmission, which is critical for maintaining neural excitability .
  • Antimicrobial Testing : In vitro assays have indicated that this compound exhibits antimicrobial activity against various pathogens, warranting further investigation into its utility as an antibiotic agent .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride
Reactant of Route 2
1-[(1-Fluorocyclohexyl)methyl]piperazine dihydrochloride

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